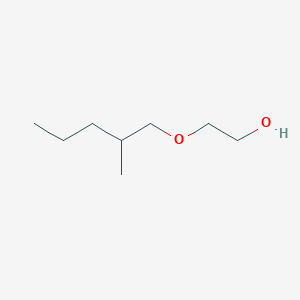

2-(2-methylpentoxy)ethanol

Description

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3), also known as diethylene glycol monomethyl ether (DEGMME), is a glycol ether with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol . It is a colorless, hygroscopic liquid with a mild ether-like odor, widely used as a solvent in industrial processes, coatings, and chemical synthesis due to its balanced hydrophilic-lipophilic properties. Its structure features a methoxyethoxy (-OCH₂CH₂OCH₃) chain attached to ethanol, enabling solubility in both polar and nonpolar media.

Glycol ethers like DEGMME are valued for their versatility, but their toxicity profiles and physicochemical properties vary significantly across structural analogs. This article provides a detailed comparison of DEGMME with similar compounds, supported by data tables and research findings.

Propriétés

Numéro CAS |

10137-96-9 |

|---|---|

Formule moléculaire |

C8H18O2 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

2-(2-methylpentoxy)ethanol |

InChI |

InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |

Clé InChI |

KYOBHZJMEUPABN-UHFFFAOYSA-N |

SMILES |

CCCC(C)COCCO |

SMILES canonique |

CCCC(C)COCCO |

Synonymes |

2-[(2-Methylpentyl)oxy]ethanol |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpentoxy)ethanol typically involves the reaction of 2-methylpentanol with ethylene oxide under basic conditions. The reaction can be represented as follows:

2-methylpentanol+ethylene oxide→Ethanol, 2-((2-methylpentyl)oxy)-

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure range of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of 2-(2-methylpentoxy)ethanol involves the continuous flow process where 2-methylpentanol and ethylene oxide are fed into a reactor containing a basic catalyst. The reaction mixture is then heated to the desired temperature and pressure to facilitate the reaction. The product is subsequently purified through distillation to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-methylpentoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (-C=O), resulting in the formation of aldehydes or ketones.

Reduction: The compound can undergo reduction reactions where the ether group (-O-) can be reduced to form alcohols.

Substitution: The hydroxyl group (-OH) can be substituted with other functional groups such as halogens, resulting in the formation of halogenated ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid).

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Halogenated ethers.

Applications De Recherche Scientifique

2-(2-methylpentoxy)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

Biology: It is used in the preparation of biological samples and as a solvent for biological assays.

Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.

Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mécanisme D'action

The mechanism of action of 2-(2-methylpentoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also interact with biological membranes, altering their permeability and affecting cellular processes.

Comparaison Avec Des Composés Similaires

Physical and Thermodynamic Properties

Key physicochemical properties of DEGMME and related glycol ethers are compared below:

Key Observations :

- Boiling Points: DEGMME’s higher boiling point compared to 2-methoxyethanol (C₃H₈O₂) reflects its larger molecular size and additional ether linkages .

Toxicity and Regulatory Considerations

Insights :

- 2-Methoxyethanol’s reproductive toxicity has led to strict occupational exposure limits (e.g., 5 ppm in the U.S.) .

Thermophysical Behavior in Mixtures

reveals that DEGMME mixtures with alcohols (e.g., propan-1-ol) exhibit non-ideal enthalpic effects (ΔHₑ), attributed to hydrogen-bond disruption between DEGMME’s ether-oxygen and hydroxyl groups . These properties make it suitable for specialized solvent formulations requiring tunable polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.